N-Methyl-(phenoxy)phosphonamidic acid
Description
Properties
CAS No. |
23505-14-8 |
|---|---|
Molecular Formula |
C7H10NO3P |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
N-methyl-phenoxyphosphonamidic acid |
InChI |
InChI=1S/C7H10NO3P/c1-8-12(9,10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H2,8,9,10) |
InChI Key |
SIZSMZMOBOCREQ-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Phosphinoyl-Substituted Aminomethanephosphonic Acids
Structural Features: These compounds (e.g., dimethylphosphinoylmethyl-imino-bis(methanephosphonic acid)) feature a phosphonic acid (P–O–H) core with phosphinoyl (–PO) and amine substituents. Unlike N-methyl-(phenoxy)phosphonamidic acid, they lack the phenoxy group and instead have alkyl or benzyl substituents . Synthesis: Prepared via the Moedritzer-Irani reaction from amines and formaldehyde/phosphorous acid. The absence of phenoxy groups simplifies their synthesis compared to aromatic-substituted analogs . Applications: Demonstrated biological activity, including antitumor and antimicrobial properties, likely due to their metal-chelating ability .
Phenoxyacetic/Propionic Acid Derivatives (Herbicides)
Structural Features: Herbicides like 2,4-D and MCPA contain a phenoxy group linked to a carboxylic acid (–COOH). In contrast, this compound replaces the carboxylic acid with a phosphonamidic acid group (–PO–NH–) . Environmental Behavior: Phenoxy acids are highly water-soluble and degrade via hydrolysis, photolysis, or microbial action. The phosphonamidic acid group in this compound may confer greater hydrolytic stability due to the P–N bond’s resistance to cleavage . Toxicity: Phenoxy herbicides are regulated due to environmental persistence and toxicity. Phosphonamidic acids, however, are less studied in environmental contexts but may exhibit lower mobility due to stronger adsorption to organic matter .
Phosphonamidic Acid Inhibitors (e.g., Thermolysin Ligands)
Structural Features: Ligands such as P-((benzyloxy)carbonylamino)methyl-N-(alkyl)phosphonamidic acids share the phosphonamidic core but feature benzyloxy and alkyl side chains instead of a phenoxy group . Binding Affinity: Modifications at the nitrogen (e.g., methyl vs. benzyl) significantly impact enzyme inhibition. For instance, ligand 1 (methyl substituent) showed weaker binding to thermolysin compared to bulkier analogs (ligands 2–3) . Synthesis: These compounds are synthesized via multi-step routes involving Schiff base intermediates, highlighting the versatility of phosphonamidic acid chemistry .
Data Table: Key Properties of this compound and Analogs
Key Research Findings and Implications
- Structural Flexibility: The phosphonamidic acid framework allows diverse substitutions, enabling tuning of solubility, stability, and bioactivity. For example, phenoxy groups enhance aromatic interactions in biological targets, while methyl groups reduce steric hindrance .
- Synthetic Challenges: Introducing phenoxy groups into phosphonamidic acids may require protecting-group strategies to prevent side reactions, as seen in related phosphonic acid syntheses .
Q & A
Q. What computational tools predict the environmental fate of this compound?
- Tools : Use EPI Suite for biodegradation half-lives and ECOSAR for ecotoxicity profiles. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter, predicting leaching potential .
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